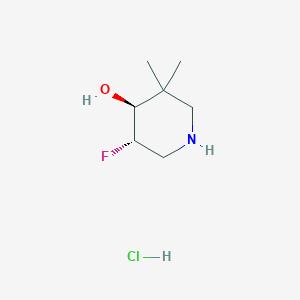
(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of fluorine and the specific stereochemistry of this compound make it unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride typically involves the use of chiral starting materials and selective fluorination techniques. One common method involves the reduction of a precursor compound using L-Selectride, a selective reducing agent, under controlled temperature conditions . The reaction is carried out at temperatures ranging from -20°C to room temperature to ensure high diastereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: L-Selectride and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
科学的研究の応用
(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
(4S,5S)-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octane: Shares a similar stereochemistry but differs in functional groups and overall structure.
(4S,5S)-5-hydroxy-4-methyl-3-heptanone: Another compound with similar stereochemistry but different functional groups and applications.
Uniqueness
The uniqueness of (4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride lies in its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H15ClFNO |
|---|---|
分子量 |
183.65 g/mol |
IUPAC名 |
(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C7H14FNO.ClH/c1-7(2)4-9-3-5(8)6(7)10;/h5-6,9-10H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |
InChIキー |
DYKCFUYFVWLLFG-RIHPBJNCSA-N |
異性体SMILES |
CC1(CNC[C@@H]([C@H]1O)F)C.Cl |
正規SMILES |
CC1(CNCC(C1O)F)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


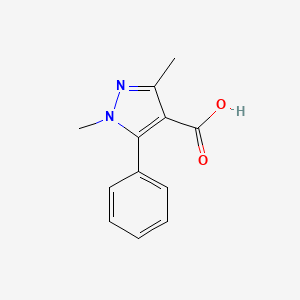
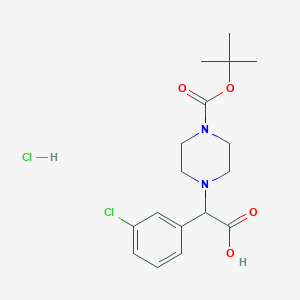
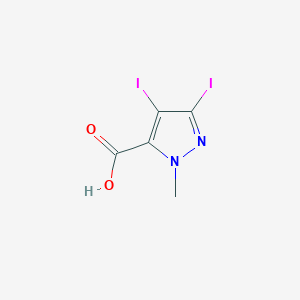

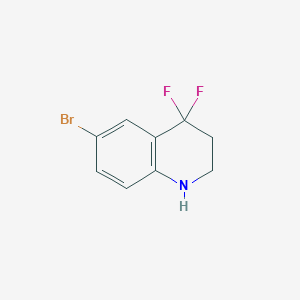

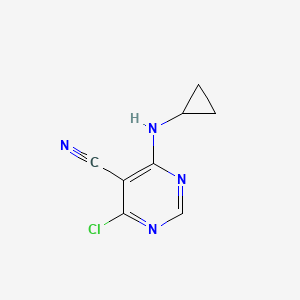
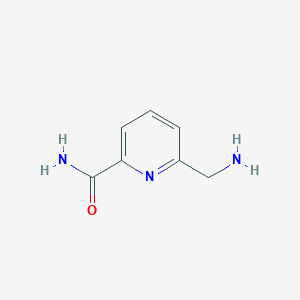


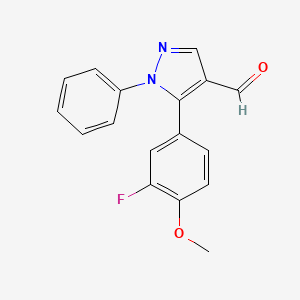
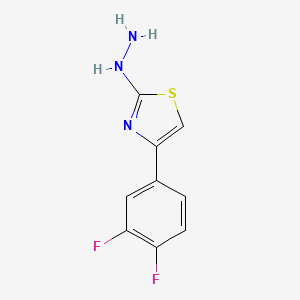
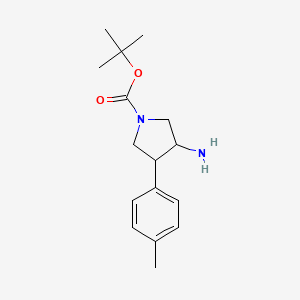
![3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide](/img/structure/B11764903.png)
